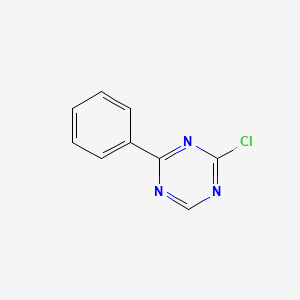

2-氯-4-苯基-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-phenyl-1,3,5-triazine is a chemical compound with the linear formula C9H6ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The symmetric 2-chloro-4,6-diamino-1,3,5-triazines can be prepared in reasonable yields (44 - 98 %). Additionally, reacting the cyanuric chloride firstly with the alkoxide, followed by the second addition of the amine group allows the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines .Molecular Structure Analysis

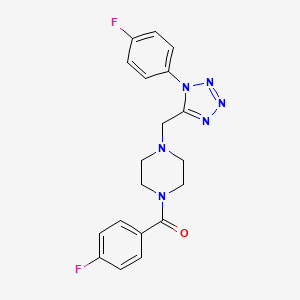

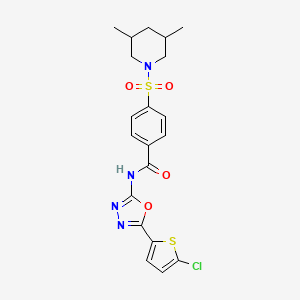

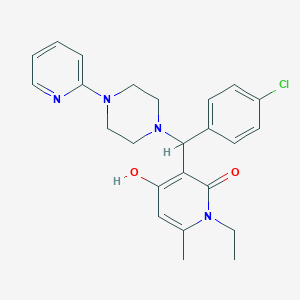

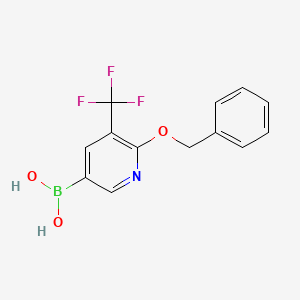

The molecular structure of 2-Chloro-4-phenyl-1,3,5-triazine is represented by the linear formula C9H6ClN3 . The CAS Number is 77007-96-6 and the molecular weight is 191.621 .Chemical Reactions Analysis

The triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction proceeds in a harmonic progression [3+2+2]-cycloaddition of furanyl gold intermediate, which is produced by gold-catalyzed enynome cyclization, with two molecules of formaldimines formed in situ as 1,3,5-triazine .Physical and Chemical Properties Analysis

2-Chloro-4-phenyl-1,3,5-triazine appears as a white crystalline solid . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .科学研究应用

作用机制

Target of Action

1,3,5-triazines, a class of compounds to which 2-chloro-4-phenyl-1,3,5-triazine belongs, are known for their wide range of biological activities . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties .

Mode of Action

It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction leads to changes in the target molecules, which can result in various biological effects.

Biochemical Pathways

Some 1,3,5-triazines are known to inhibit various biochemical processes, including photosynthesis and glycogenesis .

Pharmacokinetics

Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

Some 1,3,5-triazines have been found to have significant antitumor activity in human cancer and murine leukemia cell lines .

Action Environment

It’s known that the degradation of some triazine herbicides is favored in surface soil where higher microbial abundance and activity are present .

安全和危害

生化分析

Biochemical Properties

Triazines are known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Some triazine compounds have been shown to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazine compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that triazine compounds can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Some triazine compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Triazine compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Triazine compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Some triazine compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

属性

IUPAC Name |

2-chloro-4-phenyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDYXUKNMGWCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)